molecular formula C11H11NO B11916288 (7-Aminonaphthalen-1-yl)methanol

(7-Aminonaphthalen-1-yl)methanol

Cat. No.: B11916288
M. Wt: 173.21 g/mol
InChI Key: GZIZRFWPPDEEOI-UHFFFAOYSA-N
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Description

(7-Aminonaphthalen-1-yl)methanol (CAS 1261810-32-5) is a naphthalene-based compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . This chemical is part of the broader class of aminoalkyl naphthols, which are recognized in organic synthesis as valuable precursors to Betti bases . Betti bases are important building blocks in medicinal and pesticidal chemistry, with documented applications in the synthesis of compounds that exhibit antibacterial and calcium channel blocking activities . The presence of both amino and hydroxymethyl functional groups on the naphthalene ring makes this molecule a versatile intermediate for further chemical modifications and multicomponent reactions, which are key strategies in developing new pharmacologically active agents . Researchers can utilize this compound in the design and synthesis of novel molecules for biological screening. This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(7-aminonaphthalen-1-yl)methanol

InChI

InChI=1S/C11H11NO/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6,13H,7,12H2

InChI Key

GZIZRFWPPDEEOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)N)C(=C1)CO

Origin of Product

United States

Synthetic Methodologies for 7 Aminonaphthalen 1 Yl Methanol and Analogue Structures

Foundational Synthetic Routes to Aminonaphthalene Alcohols

The creation of aminonaphthalene alcohols, such as (7-Aminonaphthalen-1-yl)methanol, often begins with the synthesis of a substituted naphthalene (B1677914) core, followed by the introduction or modification of functional groups to yield the desired amino and alcohol moieties.

Reduction of 1-Acyl-2-aminonaphthalenes to Corresponding Alcohols

A common strategy for producing naphthalene-based amino-alcohols involves the reduction of 1-acyl-2-aminonaphthalenes. researchgate.net This method is part of a broader synthetic pathway where the acyl group, often introduced via reactions like the Friedel-Crafts acylation, is converted to a hydroxymethyl group. The choice of reducing agent is critical to selectively reduce the acyl group without affecting other functionalities on the naphthalene ring.

Strategies for Introducing the Hydroxymethyl Functionality

The introduction of a hydroxymethyl group onto a naphthalene ring can be achieved through various synthetic routes. One common method involves the reduction of a corresponding carboxylic acid or ester derivative. For instance, a naphthalene carboxylic acid can be reduced to the alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, formylation of the naphthalene ring followed by reduction can also yield the desired hydroxymethyl group. These methods provide versatile pathways to hydroxymethyl-substituted naphthalenes, which are key intermediates in the synthesis of compounds like this compound.

Aminonaphthalene Core Formation

The synthesis of the aminonaphthalene core is a fundamental step in the preparation of this compound and its analogues. Key reactions in this process include the Bucherer reaction and various electrophilic aromatic substitution strategies.

Bucherer Reaction for Naphthol to Naphthylamine Conversion and its Derivatives

The Bucherer reaction is a versatile and reversible chemical reaction used to convert naphthols to naphthylamines in the presence of ammonia (B1221849) and a sulfite (B76179) or bisulfite. wikipedia.orgresearchgate.netorganicreactions.org This reaction is of significant industrial importance, particularly in the synthesis of dye intermediates. researchgate.net The reaction can also be used for the reverse transformation, from naphthylamines to naphthols. researchgate.netorganicreactions.org

The mechanism involves the addition of a bisulfite to the naphthol, forming a tetralone sulfonic acid intermediate. This intermediate then reacts with an amine, and subsequent dehydration and elimination of the bisulfite yields the naphthylamine. wikipedia.org The reaction is not generally applicable to benzene (B151609) derivatives, limiting its scope to naphthalene and other polynuclear aromatic systems. chempedia.info

Recent advancements have explored the use of microwave irradiation to improve the efficiency of the Bucherer reaction, allowing for the synthesis of aminonaphthalene derivatives in good yields with significantly reduced reaction times. researchgate.net The reaction has also been adapted for the synthesis of various substituted aminonaphthalenes, including those with alkyl and aryl groups. researchgate.net For example, 2-amino-6-bromonaphthalenes can be synthesized by the condensation of secondary amines with the corresponding 2-naphthol (B1666908) under Bucherer conditions. acs.org

Table 1: Examples of Bucherer Reaction Applications

Starting Material Reagents Product Reference
Naphthol Ammonia, Sodium Bisulfite Naphthylamine wikipedia.org
1,7-Dihydroxynaphthalene Ammonia, Sodium Bisulfite 7-Amino-1-naphthol wikipedia.org
1-Aminonaphthalene-4-sulfonic acid Water, Sodium Bisulfite 1-Hydroxynaphthalene-4-sulfonic acid wikipedia.org
6-Bromo-2-naphthol Secondary Amines, Sodium Bisulfite 2-Amino-6-bromonaphthalenes acs.org

Naphthalene Ring Functionalization via Electrophilic Aromatic Substitution

Naphthalene is more reactive than benzene towards electrophilic aromatic substitution, and the substitution pattern is highly dependent on the reaction conditions. libretexts.org The reaction typically occurs at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate. wordpress.comvedantu.com This intermediate is stabilized by more resonance structures that preserve the aromaticity of the second ring compared to substitution at the 2-position (β-position). libretexts.org

Common electrophilic substitution reactions for naphthalene include:

Nitration: Reaction with nitric acid and sulfuric acid yields primarily 1-nitronaphthalene. vedantu.comuomustansiriyah.edu.iq This can then be reduced to 1-naphthylamine. google.comprepchem.com

Halogenation: Chlorination and bromination proceed without a catalyst to give 1-chloro- and 1-bromonaphthalene, respectively. vedantu.com

Sulfonation: The major product depends on the reaction temperature. At lower temperatures, the kinetically controlled product, naphthalene-1-sulfonic acid, is formed. At higher temperatures, the thermodynamically controlled product, naphthalene-2-sulfonic acid, predominates. libretexts.org

Friedel-Crafts Acylation: The solvent can influence the product distribution. In carbon disulfide, the 1-acylnaphthalene is the major product, while in nitrobenzene, the 2-acylnaphthalene is favored. libretexts.org

Table 2: Regioselectivity in Naphthalene Electrophilic Substitution

Reaction Reagents Major Product (Kinetic Control) Major Product (Thermodynamic Control) Reference
Nitration HNO₃, H₂SO₄ 1-Nitronaphthalene - vedantu.comuomustansiriyah.edu.iq
Sulfonation H₂SO₄ Naphthalene-1-sulfonic acid Naphthalene-2-sulfonic acid libretexts.org
Friedel-Crafts Acylation RCOCl, AlCl₃ in CS₂ 1-Acylnaphthalene - libretexts.org

Green Chemistry Approaches in Naphthalene Derivative Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, and the synthesis of naphthalene derivatives is no exception. Green chemistry principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

One notable green approach is the use of water as a solvent for organic reactions. For example, the synthesis of perylene (B46583) and naphthalene bisimides has been achieved through hydrothermal condensation of monoamines with the corresponding bisanhydride in water, eliminating the need for organic solvents and catalysts. rsc.org This method proceeds quantitatively and with high purity. rsc.org

Another green strategy involves the use of solid catalysts that can be easily recovered and reused. For instance, silica (B1680970) gel has been shown to efficiently catalyze the opening of epoxides by amines under solvent-free conditions, providing a green route to β-amino alcohols. organic-chemistry.org Similarly, Na-Y zeolite, a reusable solid base catalyst, has been used for the synthesis of β-amino alcohols from aromatic amines and alkylene carbonates. organic-chemistry.org

Photocatalysis is also emerging as a powerful tool in green synthesis. A dual catalytic system using an acridinium (B8443388) photoredox catalyst and a cationic hydrogen-atom transfer catalyst has been developed for the α-C–H aminoalkylation of alcohols, providing a direct and atom-economical route to 1,2-aminoalcohols. nih.govrsc.org

These green chemistry approaches offer promising alternatives to traditional synthetic methods, reducing the environmental impact of producing valuable naphthalene derivatives.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-Acyl-2-aminonaphthalenes
Naphthol
Naphthylamine
1,7-Dihydroxynaphthalene
7-Amino-1-naphthol
1-Aminonaphthalene-4-sulfonic acid
1-Hydroxynaphthalene-4-sulfonic acid
2-Aminonaphthalene
Naphthalene
1-Nitronaphthalene
2-Nitronaphthalene
Naphthalene-1-sulfonic acid
Naphthalene-2-sulfonic acid
1-Chloronaphthalene
1-Bromonaphthalene
1-Acylnaphthalene
2-Acylnaphthalene
2-Amino-6-bromonaphthalenes
6-Bromo-2-naphthol
7-N,N-dimethylamino-2-naphthol
2,7-Dihydroxynaphthalene
Perylene bisimides
Naphthalene bisimides
β-Amino alcohols
1,2-Aminoalcohols
Lithium aluminum hydride
Nitric acid
Sulfuric acid
Aluminum chloride
Carbon disulfide
Nitrobenzene
Ammonia
Sodium bisulfite
Silica gel
Na-Y zeolite

Hydrothermal Condensation Techniques for Naphthalene Bisimides

Hydrothermal synthesis has emerged as a powerful and environmentally friendly method for creating crystalline materials. This technique utilizes high-temperature water under pressure to facilitate reactions, often eliminating the need for harsh organic solvents and catalysts. nih.gov In the context of naphthalene derivatives, hydrothermal condensation is particularly effective for producing high-purity, symmetrically substituted naphthalene bisimides. nih.gov

The process typically involves the reaction of a bisanhydride with monoamines in an equimolar ratio within a sealed autoclave. nih.gov At temperatures around 200°C, the autogenous pressure of water creates a unique reaction environment where water's polarity is reduced, enhancing the solubility of organic reactants. nih.gov This method proceeds quantitatively, offering excellent yields without the requirement for an excess of the amine starting material. nih.govnih.gov While direct synthesis of this compound via this method is not documented, the principles are applicable to the synthesis of various naphthalene-based structures.

General conditions for the hydrothermal synthesis of naphthalene derivatives can be summarized as follows:

ParameterTypical RangeReference
Temperature160 - 200°C nih.govnih.gov
PressureAutogenous nih.gov
SolventWater nih.gov
ReactantsDianhydride, Monoamine nih.gov
CatalystNone required nih.gov
YieldQuantitative nih.gov

Catalyst-Mediated Syntheses (e.g., Chitosan-Sulfonic Acid Catalysis)

The development of heterogeneous, reusable, and biodegradable catalysts is a cornerstone of green chemistry. Chitosan-sulfonic acid (CS-SO3H) has proven to be a highly effective and eco-friendly catalyst for the synthesis of various naphthalene-based compounds, including azines and other derivatives. nih.govnih.gov Chitosan, a natural biopolymer, is functionalized with sulfonic acid groups, creating a solid acid catalyst that is both cost-effective and robust. nih.gov

This catalytic system has been successfully employed in the synthesis of naphthalene-based azines from (E)-(naphthalen-1-ylmethylene)hydrazine and various carbonyl compounds. nih.gov The reactions often proceed with high yields and short reaction times, and the catalyst can be recovered and reused multiple times with minimal loss of activity. nih.gov The synthesis can be carried out using thermal methods or even solvent-free grinding techniques, further enhancing its environmental credentials. nih.gov

The following table illustrates the typical conditions and outcomes for chitosan-sulfonic acid catalyzed synthesis of naphthalene derivatives:

CatalystReaction TypeSolventsTemperatureYieldReference
Chitosan-Sulfonic Acid (CS-SO3H)Azine SynthesisEthanol / GrindingReflux / Room TempHigh nih.gov
CS/MIL-53(Al)-SO3HFructose DehydrationDMSO110°C97.1% nih.gov

Environmentally Benign Reagents and Reaction Conditions

The broader push towards sustainable chemistry has led to the exploration of numerous environmentally benign reagents and reaction conditions. These methods aim to minimize waste, avoid toxic substances, and reduce energy consumption. khanacademy.org Key strategies include the use of solid acid catalysts, reactions in green solvents like water, and the application of energy sources such as microwave irradiation. nih.gov

Solid acid catalysts, such as clays, zeolites, and ion-exchange resins, offer advantages in terms of ease of separation and reusability. nih.gov Microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields by promoting the efficient absorption of energy by polar molecules. nih.gov Furthermore, the development of one-pot, multi-component reactions allows for the synthesis of complex molecules in a single step, reducing the need for intermediate purification and minimizing solvent use. researchmap.jp The ultimate goal of these approaches is to create synthetic pathways that are not only efficient but also have a minimal environmental footprint. khanacademy.org

Directed Syntheses of Specific this compound Isomers and Derivatives

Achieving the desired substitution pattern on a naphthalene core requires precise control over the reaction sequence and the use of specific directing groups. The synthesis of a specific isomer like this compound relies on these advanced synthetic strategies.

Regioselective Functionalization Strategies

Regioselective synthesis is critical for producing specific isomers of polysubstituted naphthalenes. The inherent electronic properties of the naphthalene ring can direct incoming substituents to certain positions, but achieving high selectivity, especially for less favored positions, often requires a directing group. masterorganicchemistry.com For instance, the synthesis of 7-substituted-1-naphthyl derivatives can be challenging due to the complex interplay of electronic and steric factors.

Multi-step Convergent and Divergent Synthesis Pathways

Complex organic molecules are often assembled through multi-step synthetic pathways, which can be broadly categorized as convergent or divergent.

Divergent synthesis , on the other hand, starts from a common intermediate that is progressively modified to create a library of structurally related compounds. nih.govrsc.org This strategy is particularly useful in drug discovery and materials science for exploring structure-activity relationships. nih.gov A common intermediate can be functionalized in various ways, leading to a diverse set of final products. nih.gov For example, a key naphthalene intermediate could be subjected to different reaction conditions or reagents to produce a range of derivatives with unique properties. nih.govrsc.org

A hypothetical multi-step synthesis of this compound could begin with the nitration of a suitable naphthalene precursor, followed by regioselective introduction of a formyl or carboxyl group, and concluding with the reduction of both the nitro and carbonyl functionalities. The choice of a convergent or divergent approach would depend on the desired range of analogues and the availability of starting materials.

A probable and direct synthetic pathway to obtain this compound would be the reduction of 7-aminonaphthalene-1-carboxaldehyde. This aldehyde can be reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.commasterorganicchemistry.com

Proposed Synthesis of this compound:

StepReactionReagentsProductReference
1Reduction of Aldehyde7-aminonaphthalene-1-carboxaldehyde, Sodium Borohydride (NaBH4), Methanol (B129727)This compound masterorganicchemistry.commasterorganicchemistry.com

Alternatively, if starting from 7-aminonaphthalene-1-carboxylic acid, a stronger reducing agent such as lithium aluminum hydride (LiAlH4) would be required to convert the carboxylic acid to the primary alcohol. masterorganicchemistry.com

Chemical Transformations and Mechanistic Insights of 7 Aminonaphthalen 1 Yl Methanol Derivatives

Reactivity of the Primary Amino Group in (7-Aminonaphthalen-1-yl)methanol

The primary amino group attached to the naphthalene (B1677914) ring is a key site for various chemical modifications, including condensation reactions, nucleophilic substitutions, and diazotization.

Formation of Imines and Schiff Bases with Carbonyl Compounds

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. wjpsonline.comuokerbala.edu.iqmasterorganicchemistry.com This condensation reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. uokerbala.edu.iq Subsequent dehydration, often catalyzed by acid or base, yields the stable imine product. uokerbala.edu.iqmasterorganicchemistry.com

The stability of the resulting Schiff base is influenced by the nature of the carbonyl compound and the amine. uokerbala.edu.iq Aromatic aldehydes generally form more stable Schiff bases compared to aliphatic ones due to increased resonance stabilization. uokerbala.edu.iq The reaction is often carried out in solvents like methanol (B129727) or ethanol. wjpsonline.comnih.govresearchgate.net For instance, the condensation of primary amines with carbonyl compounds in methanol is a common method for synthesizing Schiff bases. wjpsonline.comresearchgate.net

The general reaction can be depicted as follows:

this compound + R-CHO/R-CO-R' → (7-(Alkylideneamino)naphthalen-1-yl)methanol or (7-(Dialkylideneamino)naphthalen-1-yl)methanol + H₂O

These reactions are often reversible and can be influenced by reaction conditions such as temperature and the removal of water to drive the equilibrium towards product formation. uokerbala.edu.iq

Nucleophilic Substitution Reactions and Derivatization

The primary amino group of this compound can act as a nucleophile in substitution reactions, allowing for the introduction of various functional groups. These reactions are fundamental for creating a library of derivatives with modified properties.

One common derivatization technique involves the reaction with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine, to form highly fluorescent isoindole derivatives. researchgate.netgoogle.comnih.gov This method is widely used for the sensitive detection and quantification of primary amines. researchgate.netthermofisher.com The reaction is typically fast and occurs under mild, alkaline conditions. researchgate.netgoogle.com

Another important class of derivatizing agents for primary amines includes acylating agents like acid chlorides and anhydrides, which form stable amide derivatives. Sulfonyl chlorides can also be used to produce sulfonamides. These reactions typically proceed via nucleophilic acyl substitution.

Furthermore, the amino group can undergo alkylation reactions, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products.

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid or sulfuric acid. This process is known as diazotization. nih.gov

The resulting diazonium salt, (7-(hydroxymethyl)naphthalen-1-yl)diazonium chloride, is a versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.orgnih.gov The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of nucleophiles, including halides (Cl⁻, Br⁻), cyanide (CN⁻), and others, typically using a copper(I) salt as a catalyst or reagent. wikipedia.orgnih.govorganic-chemistry.org

Key transformations of the diazonium salt include:

Halogenation: Reaction with CuCl or CuBr introduces a chloro or bromo substituent onto the naphthalene ring, respectively. nih.gov

Cyanation: Treatment with CuCN yields the corresponding nitrile (7-cyano-naphthalen-1-yl)methanol, which is a valuable precursor for carboxylic acids, amides, and amines. wikipedia.org

Hydroxylation: Reaction with water, often in the presence of a copper catalyst, can introduce a hydroxyl group, although this can sometimes be a side reaction.

These reactions significantly expand the synthetic utility of this compound, providing access to a broad spectrum of substituted naphthalene derivatives that might be difficult to prepare by direct substitution methods. organic-chemistry.org

Reactivity of the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) on the naphthalene core offers another site for chemical modification, primarily through reactions involving the hydroxyl group.

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is often catalyzed by an acid or a coupling agent. For example, amino acids can be esterified with methanol in the presence of trimethylchlorosilane. researchgate.net

Etherification, the formation of an ether linkage, can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or by reacting it with an alcohol under acidic conditions. For example, reacting an alkyl halide with an alcohol can produce an ether. youtube.com

These reactions allow for the introduction of a wide variety of substituents at the 1-position of the naphthalene ring, which can be used to modulate the physical and chemical properties of the molecule.

Oxidation and Reduction Pathways of the Alcohol Group

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using a range of oxidizing agents. The choice of oxidant determines the extent of the oxidation. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would typically yield the corresponding aldehyde, 7-aminonaphthalene-1-carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would likely oxidize the alcohol all the way to the carboxylic acid, 7-aminonaphthalene-1-carboxylic acid.

Conversely, while the hydroxymethyl group is already in a reduced state, the concept of reduction pathways can be considered in the context of converting the corresponding aldehyde or carboxylic acid back to the alcohol. This can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents are effective for the reduction of carbonyl compounds to alcohols.

Intramolecular Cyclization and Rearrangement Reactions

There is no specific information available in the scientific literature regarding the intramolecular cyclization or rearrangement reactions of this compound or its derivatives.

Photochemical Transformations and Photocleavage Mechanisms

While the photochemistry of aminonaphthalene derivatives is an active area of research, specific studies on the photochemical transformations and photocleavage mechanisms of this compound have not been reported. The following subsections, therefore, remain speculative in the context of this specific molecule.

No data is available to construct a table on the photoelimination processes for this compound derivatives.

There are no specific experimental or computational studies on the singlet excited state homolytic cleavage for this compound.

Advanced Spectroscopic Characterization of 7 Aminonaphthalen 1 Yl Methanol and Analogues

Vibrational Spectroscopy for Structural and Bonding Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides insights into the molecular vibrations and is a powerful tool for identifying functional groups and elucidating the structure of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of (7-Aminonaphthalen-1-yl)methanol would be expected to exhibit characteristic absorption bands corresponding to its primary functional groups. The presence of the amino (-NH₂) group would likely result in a pair of medium to weak bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The O-H stretching vibration of the methanol (B129727) group would appear as a broad band in the 3200-3600 cm⁻¹ range.

The aromatic C-H stretching vibrations of the naphthalene (B1677914) ring would be observed around 3000-3100 cm⁻¹. The C-H stretching of the methylene (B1212753) (-CH₂-) group in the methanol substituent would likely appear just below 3000 cm⁻¹. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region, while the C-O stretching of the primary alcohol would be found in the 1050-1200 cm⁻¹ range. Aromatic C=C stretching vibrations within the naphthalene ring would produce several peaks in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations would give rise to strong bands in the 650-900 cm⁻¹ range, which are indicative of the substitution pattern on the naphthalene ring.

For comparison, FT-IR spectra of methanol show a prominent broad absorption band for the O-H stretch around 3300 cm⁻¹ and C-H stretching bands between 2800-3000 cm⁻¹. mdpi.comresearchgate.net In more complex structures containing similar functional groups, these characteristic peaks can be identified to confirm the presence of the respective moieties. researchgate.net

Raman Spectroscopy

The Raman spectrum of this compound would complement the FT-IR data. The aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, are expected to produce a strong signal, typically in the 900-1200 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methylene group would also be visible in the 2800-3100 cm⁻¹ range.

Raman spectra of methanol show characteristic bands for C-O stretching around 1025 cm⁻¹ and C-H stretching modes near 2800 cm⁻¹ and 2950 cm⁻¹. researchgate.netresearchgate.net For related naphthalene compounds, the Raman spectra are dominated by the vibrations of the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, the protons on the naphthalene ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns (coupling) would depend on their position relative to the amino and hydroxymethyl substituents. The two protons of the methylene group (-CH₂OH) would likely give a singlet or a doublet (if coupled to the hydroxyl proton) in the range of 4.5-5.0 ppm, shifted downfield due to the adjacent oxygen and the aromatic ring. The proton of the hydroxyl group (-OH) would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration. The protons of the amino group (-NH₂) would also produce a broad singlet, typically in the range of 3.5-5.0 ppm.

General chemical shift ranges for protons in similar chemical environments can be referenced from standard NMR tables. hmdb.camsu.eduhmdb.cachemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide information on all the unique carbon environments in the molecule. This compound has 11 carbon atoms. The ten carbons of the naphthalene ring would show signals in the aromatic region, approximately between 110 and 150 ppm. The chemical shifts would be influenced by the positions of the two substituents. The carbon of the methylene group (-CH₂OH) would be expected to appear in the 60-70 ppm range.

Standard ¹³C NMR chemical shift tables indicate that carbons in aromatic rings and those bonded to oxygen or nitrogen fall into these expected ranges. np-mrd.orgresearchgate.netoregonstate.edudocbrown.info

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides information about the electronic transitions within the molecule and is particularly sensitive to conjugated systems like naphthalene.

The UV-Vis absorption spectrum of this compound in a solvent like methanol would be expected to show strong absorptions in the ultraviolet region, characteristic of the naphthalene chromophore. researchgate.netutoronto.caresearchgate.net The presence of the amino group, an auxochrome, would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene.

Naphthalene derivatives, especially those with amino groups, are often fluorescent. researchgate.net It would be anticipated that this compound would exhibit fluorescence, with the emission wavelength being longer than the absorption wavelength (Stokes shift). The exact position and intensity of the emission peak would be influenced by the solvent polarity.

UV-Visible (UV-Vis) Absorption Spectroscopy

There is no specific UV-Visible absorption spectroscopy data, such as absorption maxima (λmax) in various solvents, available in peer-reviewed literature for this compound. For naphthalene derivatives, the position and intensity of absorption bands are known to be sensitive to the nature and position of substituents on the aromatic rings. An amino group and a hydroxymethyl group would be expected to act as auxochromes, likely causing a bathochromic (red) shift of the naphthalene core's absorption bands. However, without experimental data, any specific values would be purely speculative.

Fluorescence Spectroscopy: Quantum Yields and Solvatochromism

Detailed studies on the fluorescence properties of this compound, including its fluorescence quantum yields and solvatochromic behavior, are not available in the scientific literature. Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a common feature of aminonaphthalene derivatives due to their potential for intramolecular charge transfer (ICT) upon excitation. An investigation into the solvatochromism of this compound would involve measuring its emission spectra in a range of solvents with varying polarities, but such a study has not been published.

Time-Resolved Fluorescence Techniques

No data from time-resolved fluorescence techniques, which are used to determine the fluorescence lifetime of a compound, have been published for this compound. These studies would provide insight into the excited-state dynamics and the rates of radiative and non-radiative decay processes.

X-ray Crystallography for Solid-State Molecular Architecture

A search of crystallographic databases, such as the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound. Therefore, information regarding its solid-state molecular architecture, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, remains undetermined.

Chiroptical Spectroscopy for Enantiomeric Characterization (e.g., Circular Dichroism)

This compound is not an inherently chiral molecule and therefore would not be subject to chiroptical spectroscopic analysis such as circular dichroism unless it was derivatized with a chiral auxiliary or resolved into enantiomers through some form of spontaneous resolution, for which there is no evidence in the literature.

Computational Chemistry and Theoretical Investigations of Aminonaphthalene Alcohol Systems

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of the electronic structure and properties of molecules. For (7-Aminonaphthalen-1-yl)methanol, DFT calculations are instrumental in elucidating its fundamental chemical nature.

The first step in a computational study is typically geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this involves finding the minimum energy structure by exploring the potential energy surface. The conformational energy landscape, particularly the rotation around the C-C and C-O bonds of the methanol (B129727) group, is of significant interest. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be mapped out. nih.gov This reveals the most stable conformers and the energy barriers between them. The intrinsic energy landscape can be thought of as a funnel leading towards the most stable, or native, closed state. nih.gov For similar aromatic molecules, studies have shown that different conformers, such as syn and anti forms, can exist with distinct energies. researchgate.net

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. chalcogen.ro For aminonaphthalene derivatives, the HOMO is typically localized on the electron-rich amino group and the naphthalene (B1677914) ring, while the LUMO is distributed over the aromatic system. The precise energies and distributions of these orbitals can be calculated using DFT methods. The introduction of substituents, such as the amino and methanol groups, can significantly influence the HOMO-LUMO gap. researchgate.net

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

Molecular OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO Gap Value

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential (red and yellow colors) around the nitrogen atom of the amino group and the oxygen atom of the methanol group, indicating these as sites for electrophilic attack. Conversely, positive potential (blue color) would be expected around the hydrogen atoms of the amino and hydroxyl groups, suggesting their susceptibility to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.defaccts.de For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the aromatic ring's antibonding orbitals. This analysis reveals the nature of intramolecular charge transfer and the strength of hyperconjugative interactions that contribute to the molecule's stability. chalcogen.ro These interactions are described as delocalizations from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de

Theoretical vibrational spectra, such as infrared (IR) and Raman spectra, can be calculated using DFT. These calculations predict the frequencies and intensities of the vibrational modes of the molecule. By comparing the calculated spectrum with experimental data, the accuracy of the computational model can be validated, and the observed spectral bands can be assigned to specific molecular vibrations. researchgate.net For this compound, this would involve identifying the characteristic stretching and bending frequencies of the N-H, O-H, C-N, C-O, and aromatic C-H bonds.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of electronically excited states. scirp.org This is crucial for understanding a molecule's photophysical properties, such as its absorption and fluorescence spectra. For this compound, TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light. nih.govresearchgate.net These calculations can also provide insights into the nature of the excited states, such as whether they involve local excitations within the naphthalene ring or charge transfer from the amino group to the aromatic system. nih.gov In similar systems, TD-DFT has been used to study phenomena like excited-state proton transfer. nih.gov

Calculation of Absorption and Emission Spectra

Computational chemistry provides a robust framework for the calculation of the electronic absorption and emission spectra of aminonaphthalene alcohol systems. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to predict the maximum absorption wavelengths (λmax) and to understand the nature of the electronic transitions involved. For aminonaphthalene derivatives, the absorption spectra are typically characterized by intense peaks in the UV-visible region, arising from π-π* transitions within the naphthalene ring system.

The specific positioning of the amino and methanol groups on the naphthalene scaffold significantly influences the spectral properties. The amino group, being an electron-donating group, and the methanol group can engage in intramolecular charge transfer (ICT) upon photoexcitation. Theoretical calculations can precisely model these transitions. For instance, in related aminonaphthalene derivatives, intense absorption bands are attributed to transitions from the highest occupied molecular orbital (HOMO), often localized on the amino group and the naphthalene ring, to the lowest unoccupied molecular orbital (LUMO).

The emission spectra, which are crucial for understanding the luminescent properties of these molecules, can also be computationally modeled. These calculations provide insights into the Stokes shift, which is the difference between the maxima of the absorption and emission spectra, and the fluorescence quantum yields. The nature of the emitting state, whether it is a locally excited state or an ICT state, can be determined through analysis of the molecular orbitals involved in the emission process.

Table 1: Representative Theoretical Absorption Data for Aminonaphthalene Derivatives

CompoundMethod/Basis SetSolventCalculated λmax (nm)Oscillator Strength (f)Major Contribution
4-Amino-naphthalene-1-olDFT/B3LYP/6-31G(d)Gas Phase3100.15HOMO -> LUMO
1-NaphthalenemethanolTD-DFT/CAM-B3LYP/6-311+G(d,p)Methanol2850.21HOMO-1 -> LUMO
This compound (Hypothetical)TD-DFT/B3LYP/6-311G(d,p)Acetonitrile3250.18HOMO -> LUMO

Note: The data for this compound is hypothetical and for illustrative purposes, based on trends observed in related compounds.

Elucidation of Photophysical and Photoreaction Mechanisms

Theoretical investigations are instrumental in elucidating the complex photophysical and photoreaction mechanisms in aminonaphthalene alcohol systems. Upon absorption of light, these molecules can undergo a variety of processes, including internal conversion, intersystem crossing, fluorescence, and photochemical reactions. Computational modeling can map out the potential energy surfaces of the ground and excited states, identifying the pathways for these deactivation processes.

One of the key photoreaction mechanisms that can be investigated is excited-state intramolecular proton transfer (ESIPT). In molecules containing both a proton-donating group (like a hydroxyl) and a proton-accepting group (like an amino group) in close proximity, the proton can be transferred in the excited state. Although in this compound the groups are not ideally positioned for direct ESIPT, theoretical studies on isomers like 4-Amino-naphthalene-1-ol can provide valuable insights into such processes. These calculations can determine the energy barriers for proton transfer and the stability of the resulting tautomeric species.

Furthermore, the role of radical species in photoreactions can be explored. For instance, studies on related naphthoquinone-based molecules have shown that photoreactions can proceed through radical intermediates, and the presence of radical scavengers can significantly impact the reaction rate. acs.org Theoretical calculations can help in understanding the formation and stability of such radical species.

Theoretical Studies on Molecular Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the chemical reactivity of molecules through various descriptors. These descriptors are derived from the variations in energy with respect to the number of electrons and the external potential. For aminonaphthalene alcohol systems, these descriptors offer valuable insights into their reactivity and potential interaction sites.

Key molecular reactivity descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy (E_HOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (E_LUMO) is related to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability. chemrevlett.com

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, and EA is the energy released when an electron is added. These are fundamental measures of a molecule's ability to undergo oxidation and reduction, respectively. nih.gov

Global Hardness (η) and Softness (σ): Hardness is a measure of the resistance to charge transfer, while softness is the reciprocal of hardness. jeires.com

Electronegativity (χ) and Electrophilicity Index (ω): Electronegativity measures the tendency of a molecule to attract electrons, while the electrophilicity index quantifies the energy lowering of a molecule when it accepts electrons from the environment. jeires.comresearchgate.net

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Computational studies on aminonaphthalene derivatives have utilized these descriptors to understand their behavior in various chemical contexts, such as corrosion inhibition. jeires.comresearchgate.net For instance, a higher E_HOMO value for a molecule like 4-Amino-naphthalene-1-ol suggests a greater tendency to donate electrons to a metal surface, making it an effective corrosion inhibitor. jeires.com

Table 2: Calculated Molecular Reactivity Descriptors for Aminonaphthalene Derivatives

Descriptor4-Amino-naphthalene-1-ol jeires.comNaphthalene-4-diamine jeires.comThis compound (Hypothetical)
E_HOMO (eV)-5.12-4.98-5.05
E_LUMO (eV)-1.23-1.15-1.18
Energy Gap (ΔE) (eV)3.893.833.87
Ionization Energy (IE) (eV)5.124.985.05
Electron Affinity (AE) (eV)1.231.151.18
Global Hardness (η) (eV)1.951.921.94
Global Softness (σ) (eV⁻¹)0.510.520.52
Electronegativity (χ) (eV)3.183.073.12
Electrophilicity Index (ω) (eV)2.592.452.51

Note: The data for this compound is hypothetical and for illustrative purposes, based on trends observed in related compounds.

Solvation Models and Environmental Effects on Electronic and Optical Properties

The electronic and optical properties of aminonaphthalene alcohols are highly sensitive to their environment, particularly the polarity of the solvent. Solvation models are therefore crucial in computational studies to accurately predict these properties in solution. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are commonly used implicit solvation models that represent the solvent as a continuous dielectric medium.

These models have been successfully applied to study the influence of solvents on the absorption and emission spectra of various organic molecules. For instance, a bathochromic (red) shift in the absorption spectrum is often observed with increasing solvent polarity, which can be attributed to the stabilization of the more polar excited state relative to the ground state. nih.gov In the case of aminonaphthalene alcohols, the presence of both hydrogen-bond donating and accepting groups can lead to specific interactions with protic solvents like methanol and water, which can be modeled using explicit solvent molecules in combination with continuum models.

Theoretical studies have shown that solvent polarity can significantly impact photoreaction pathways. acs.org For example, in reactions involving ionic intermediates, polar solvents can stabilize these species, thereby lowering the activation energy and enhancing the reaction rate. acs.org Computational investigations using different solvation models can help to rationalize these experimental observations and provide a deeper understanding of the role of the solvent in modulating the photophysical and photochemical behavior of aminonaphthalene alcohol systems.

Functional Applications of 7 Aminonaphthalen 1 Yl Methanol Scaffolds in Advanced Chemical Research

Supramolecular Chemistry and Self-Assembly Processes

The inherent structural features of aminonaphthalene derivatives, such as π-system interactions, hydrogen bonding sites, and defined geometry, make them exceptional candidates for the construction of complex supramolecular architectures. These non-covalent assemblies are at the forefront of materials science, offering pathways to novel functional materials.

Design of Host-Guest Systems and Molecular Recognition Motifs

Host-guest chemistry relies on the principle of molecular recognition, where a host molecule selectively binds a specific guest molecule. The naphthalene (B1677914) unit within scaffolds like (7-Aminonaphthalen-1-yl)methanol can act as a binding site, participating in π-π stacking and hydrophobic interactions within a larger macrocyclic host.

Research into host-guest systems often involves macrocyclic hosts like cucurbit[n]urils, which possess a hydrophobic cavity and hydrophilic portals. rsc.org Studies on similar benzimidazole (B57391) derivatives with cucurbit researchgate.neturil (TMeQ researchgate.net) have demonstrated the formation of stable 1:1 host-guest inclusion complexes. rsc.org The primary driving forces for such complexation are hydrogen bonding and ion-dipole interactions, which significantly alter the photophysical properties of the guest molecule, such as enhancing its fluorescence. rsc.org The design of such systems can lead to applications in sensing, where the binding of a specific guest to a host containing an aminonaphthalene-based fluorophore can produce a measurable optical response. nih.gov

Key aspects of these host-guest systems include:

Binding Stoichiometry: Typically, a 1:1 ratio between the host and the guest molecule is observed. rsc.org

Driving Forces: A combination of hydrogen bonds, ion-dipole interactions, and hydrophobic effects governs the stability of the complex. rsc.org

Functional Readout: Changes in fluorescence or circular dichroism spectra upon complexation are common methods for studying these interactions. rsc.orgnih.gov

Construction of Hierarchical Supramolecular Assemblies

Hierarchical self-assembly is a sophisticated process where molecules first form primary structures through non-covalent interactions, which then serve as building blocks for more complex, higher-order superstructures. nih.gov This strategy is prevalent in nature and is a powerful tool for creating functional materials from the bottom up. researchgate.net

Naphthalene derivatives are frequently used in constructing these assemblies due to their strong π-π stacking capabilities. For instance, glycosylated 4-amino-1,8-naphthalimides have been shown to form complex, luminescent hierarchical aggregates in polar solvents. nih.gov The morphology and size of these spherical structures are highly dependent on the specific naphthalimide structure and the solvent medium. nih.gov This process can be controlled by external stimuli; for example, the enzymatic cleavage of a glycosidic bond can significantly transform the morphology of the self-assembled structure. nih.gov

The construction of these assemblies is governed by a delicate interplay of various non-covalent forces:

Metal-Ligand Coordination: Can be combined with other interactions to create robust supramolecular polymers and gels. nih.gov

Hydrogen Bonding and π-π Stacking: Essential for directing the assembly of the initial building blocks. nih.gov

Host-Guest Interactions: Provide directionality and are crucial for building complex architectures. nih.gov

The ability to control these interactions allows for the creation of materials with dynamic properties, such as self-healing gels and flexible frameworks. nih.gov

Naphthalene Derivatives in Stimuli-Responsive Soft Materials (e.g., Gels, Liquid Crystals)

Stimuli-responsive, or "smart," materials can change their properties in response to external triggers like heat, light, mechanical force, or changes in solvent polarity. researchgate.netmdpi.com Naphthalene derivatives are excellent components for these materials due to their responsive photophysical properties. researchgate.netsciltp.com

Researchers have developed liquid materials based on naphthalene diimide (NDI) derivatives that exhibit tunable photoluminescence in response to thermal stimuli. researchgate.netsciltp.comsciltp.com By dissolving electron-rich naphthalene derivatives into an electron-accepting NDI-based liquid, charge-transfer complexes are formed. sciltp.comsciltp.com These complexes display distinct colors and emission properties that can be altered by heating, leading to applications in printable photonic devices and smart sensors. researchgate.netsciltp.comsciltp.com

Similarly, dimethylamino naphthalene-based cyanostyrene derivatives show solvatochromic properties, where their fluorescence emission color shifts with increasing solvent polarity. researchgate.net These molecules also exhibit mechanochromism, changing their emission wavelength in the solid state when subjected to mechanical force, a process that is often reversible. researchgate.net This behavior is attributed to a phase transition between crystalline and amorphous states. researchgate.net

Table 1: Stimuli-Responsive Properties of Naphthalene Derivatives

Naphthalene Derivative Type Stimulus Observed Response Potential Application
Naphthalene diimide (NDI) with electron-rich naphthalenes Thermal Change in photoluminescence color, ON/OFF switching. researchgate.netsciltp.comsciltp.com Printable photonic devices, thermal sensors. researchgate.netsciltp.com
Dimethylamino naphthalene-cyanostyrene Solvent Polarity (Solvatochromism) Red-shift in fluorescent emission with increased polarity. researchgate.net Chemical sensors, security inks. researchgate.net
Dimethylamino naphthalene-cyanostyrene Mechanical Force (Mechanochromism) Red-shift in solid-state emission wavelength. researchgate.net Stress sensors, security papers. researchgate.net

Enantioselective Recognition in Supramolecular Systems

Enantioselective recognition—the ability of a chiral host to differentiate between the two enantiomers of a chiral guest—is a fundamental challenge in supramolecular chemistry with significant implications for sensing and separation. The rigid and well-defined π-surfaces of naphthalene derivatives are ideal for constructing chiral receptors.

A notable strategy involves creating tailored chiral π-surfaces to maximize shape complementarity with a target molecule. nih.govnih.gov For example, a benzo[ghi]perylene (B138134) trisimide (BPTI) scaffold, when functionalized with the chiral 1,1'-bi-2-naphthol (B31242) (BINOL) unit, becomes a contorted, chiral receptor. nih.govnih.govresearchgate.net This chiral host has demonstrated remarkable enantioselective recognition of helicenes, which are inherently chiral molecules. nih.govnih.gov The binding is achieved purely through van der Waals forces (π-π and CH-π interactions) without the need for stronger interactions like hydrogen bonding. nih.govnih.govresearchgate.net

The enantiodifferentiation can be significant, with binding constants for the preferred enantiomer being orders of magnitude higher than for the other. nih.govresearchgate.net In some cases, this selective binding results in a visible optical response, such as a specific exciplex-type emission for the matching chiral pair, allowing for naked-eye detection. nih.govnih.govresearchgate.net

Table 2: Enantioselective Recognition by a Chiral Naphthalene-Containing Host

Host System Guest Molecule Binding Constant (Matching Enantiomer) Binding Constant (Mismatching Enantiomer) Recognition Mechanism

Catalysis and Ligand Design

The development of efficient and selective catalysts is a cornerstone of modern chemistry. Chiral ligands are essential for asymmetric catalysis, which aims to produce a single enantiomer of a chiral product. The structural rigidity and functional handles of aminonaphthalene alcohols make them promising scaffolds for such ligands.

Incorporation of Aminonaphthalene Alcohols into Chiral Ligands

Chiral amino alcohols are a well-established class of ligands for asymmetric catalysis, particularly in reactions like the addition of organozinc reagents to aldehydes. rsc.org The design of effective chiral ligands often involves creating a well-defined chiral pocket around a metal center to control the stereochemical outcome of a reaction.

The this compound structure provides key features for ligand design:

Bidentate Chelation: The amino and alcohol groups can coordinate to a metal center, forming a stable chelate ring.

Chirality Introduction: The stereocenter at the methanol-bearing carbon can be controlled during synthesis, or chirality can be introduced via the amine, as seen in ligands derived from chiral amines. researchgate.net

Structural Rigidity and Tuning: The naphthalene backbone provides a rigid and sterically defined framework. This rigidity helps in creating a predictable and effective chiral environment. The aromatic system can also be functionalized to fine-tune the electronic and steric properties of the ligand. tdl.org

While direct catalytic applications of ligands derived specifically from this compound are not extensively documented in the provided context, the principles of chiral ligand design strongly support its potential. researchgate.net For example, chiral ligands incorporating silanol (B1196071) and aminoamide scaffolds have been successfully used in copper-catalyzed enantioselective N-H insertion reactions to produce unnatural amino acids with high selectivity. nih.gov The success of these systems, which rely on chelation and hydrogen bonding to stabilize the catalytic complex, highlights a clear pathway for the application of aminonaphthalene alcohol-based ligands in similar transition metal-catalyzed transformations. nih.gov The design often aims to create a chiral pocket that uses π-π stacking or other non-covalent interactions to achieve high levels of stereocontrol. nih.gov

Development of Transition Metal Catalysts with Naphthalene-Based Scaffolds

The naphthalene framework serves as a robust platform for the design of ligands in transition metal catalysis. Its rigidity helps in establishing a well-defined and predictable coordination geometry around the metal center, which is crucial for catalytic activity and selectivity. Functional groups, such as the amino and hydroxyl moieties in this compound, can be readily modified to create bidentate or polydentate ligands capable of chelating to a metal ion.

Researchers have synthesized various naphthalene-based ligands for complexation with transition metals like palladium, rhodium, iridium, manganese, and cobalt. acs.orgfigshare.commdpi.com For instance, peri-substituted naphthalene derivatives featuring phosphine (B1218219) and tin donor atoms have been used to create rigid κ²P,Sn-coordinated complexes. acs.orgfigshare.com The reactivity of these naphthalene-based ligands can, however, vary significantly depending on the specific transition metal and its accompanying ligands, sometimes leading to transmetallation reactions. acs.orgfigshare.com

Furthermore, porous polymers derived from naphthalene have been employed as effective supports for catalytically active metal species. nih.gov The introduction of functional groups onto the naphthalene-based polymer support enhances metal-support interactions, improving the dispersion of metal nanoparticles and preventing their aggregation, which in turn boosts catalytic performance. nih.gov For example, palladium nanoparticles supported on functionalized naphthalene-based polymers have shown high efficacy in Suzuki cross-coupling reactions under mild conditions. nih.gov The use of naphthalene-based Schiff bases has also led to the formation of novel nickel clusters with interesting magnetic and emissive properties. acs.org

Applications in Asymmetric Synthesis

The development of chiral ligands that can induce high stereoselectivity in chemical reactions is a cornerstone of modern organic synthesis. Naphthalene-based scaffolds are particularly valuable in this context due to their planar structure, which can be functionalized to create a well-defined chiral environment around a catalytic metal center. This has led to significant advances in asymmetric catalysis.

Chiral ligands derived from 1,1'-bi-2-naphthol (BINOL) are among the most successful and widely used in asymmetric synthesis. frontiersin.orgmdpi.com These C2-symmetric ligands can coordinate to a variety of metals, and their steric and electronic properties can be finely tuned to achieve high enantioselectivity in a wide range of transformations. Chiral phosphoric acids derived from BINOL, for instance, have been used as catalysts in the enantioselective arylation of C(sp³)–H bonds. mdpi.com

Beyond BINOL, other naphthalene-based chiral structures have been developed. Chiral stationary phases incorporating a naphthalene core with chiral 2-aminocyclohexansulfonic acid have been synthesized for the chromatographic separation of basic drugs. nih.gov Additionally, the emerging field of asymmetric Catellani reactions, which combine C-H functionalization and cross-coupling, has utilized chiral dinitrogen ligands to synthesize C–N axially chiral scaffolds with high enantiomeric excess. nih.gov This approach is crucial for creating privileged structures found in pharmaceuticals and advanced materials. nih.gov The versatility of the naphthalene scaffold allows for the synthesis of diverse chiral catalysts, including phase-transfer catalysts derived from cinchona alkaloids, which have been successfully applied to the asymmetric synthesis of α-amino acid derivatives. organic-chemistry.orgnih.gov

Advanced Materials Science Applications

Integration into Polymer Architectures and Functional Materials

The incorporation of the rigid and aromatic naphthalene unit into polymer backbones imparts unique thermal, mechanical, and electronic properties to the resulting materials. These naphthalene-containing polymers are being explored for a variety of high-performance applications. google.com One method involves the polymerization of naphthalene-based dimers, where two hydroxyl-functionalized naphthalene groups are connected by a bridging aliphatic group, to create polymers with weight-averaged molecular weights ranging from 3 kDa to 400 kDa. google.com

Naphthalene-based hyper-cross-linked polymers (HCPs) have been synthesized via Friedel-Crafts crosslinking, resulting in materials with high specific surface areas and narrow pore size distributions. nih.gov Functionalization of the naphthalene monomer with groups like hydroxyl (-OH) can influence the porosity and the distribution of catalytically active sites when used as a support. nih.gov Similarly, porous polyaminal-linked polymers based on naphthalene and melamine (B1676169) building blocks have demonstrated excellent uptake of CO₂ and selectivity for heavy metal ions like Pb(II). mdpi.com The introduction of the naphthalene moiety into the polymer network was shown to improve both porosity and adsorption capabilities. mdpi.com Covalent organic polymers (COPs) incorporating naphthalene diimide units have also been developed as promising non-precious metal catalysts for the oxygen reduction reaction (ORR), a key process in fuel cells. rsc.org

Organic Electronic and Optoelectronic Devices Utilizing Naphthalene Diimides (NDIs)

Naphthalene diimides (NDIs) are a class of electron-deficient aromatic compounds that have garnered immense interest as n-type semiconductors for organic electronics. acs.orgmdpi.com Their planar structure, chemical and thermal stability, and high electron affinity make them ideal building blocks for a range of devices. mdpi.comgatech.edu NDIs are synthesized by condensing 1,4,5,8-naphthalenetetracarboxylic acid dianhydride (NDA) with primary amines. acs.org This synthetic versatility allows for extensive functionalization, enabling the tuning of their electronic and optical properties. acs.orggatech.edu

NDI-based materials are central to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic electrochemical transistors (OECTs). gatech.edursc.orgnih.gov In OFETs, NDI-based small molecules and polymers consistently exhibit high electron mobilities, which is a critical parameter for device performance. mdpi.comrsc.org For example, certain NDI derivatives have achieved electron mobilities as high as 6 cm² V⁻¹ s⁻¹. mdpi.com The incorporation of NDIs into polymer backbones has led to high-performing n-type and ambipolar conjugated polymers. rsc.orgrsc.org In the realm of energy, NDI derivatives have been used as acceptors in OPVs, contributing to power conversion efficiencies of over 7%, and as electrode materials in lithium-ion batteries. mdpi.com The redox-active nature of the NDI core also makes it suitable for OECTs, which are used in bio-sensing applications. rsc.org

Device TypeNDI-Based MaterialKey Performance MetricReference
OFETN,N′-dicyclohexyl-2,6-naphthalene NDIElectron Mobility: up to 6 cm² V⁻¹ s⁻¹ mdpi.com
OFETTypical NDI-based polymersElectron Mobility: ~0.2 cm² V⁻¹ s⁻¹ mdpi.com
OPVNDI-based flexible cellPower Conversion Efficiency (PCE): 7.65% mdpi.com
Lithium-ion BatteryNDI-based electrodesDischarge Potential: 2.3 to 2.9 V mdpi.com
OECTgNDI-Br₂ (small molecule)Functions as n-type active channel rsc.org

Development of Microporous Organic Frameworks and Cavitands

The directional bonding and rigid geometry of naphthalene-based building blocks make them excellent candidates for constructing porous crystalline materials such as metal-organic frameworks (MOFs) and other molecular containers. sci-hub.se These materials possess well-defined pores and high surface areas, making them suitable for applications in gas storage and separation.

MOFs constructed using NDI-based linkers have shown significant promise. sci-hub.se The NDI units not only act as structural linkers but also introduce specific functionalities into the pores. For example, a microporous MOF named FJU-101, which features open naphthalene diimide functional groups, was developed for high-pressure methane (B114726) storage. nih.govnih.gov The polar carbonyl sites on the NDI groups generate strong electrostatic interactions with methane molecules, leading to enhanced storage capacity. nih.govnih.gov At room temperature and 65 bar, this NDI-based MOF exhibited a total volumetric methane storage capacity of 212 cm³(STP)/cm³, outperforming similar frameworks without the NDI functionality. nih.govnih.gov

Beyond MOFs, naphthalene units can be used to construct molecular clips and macrocycles, which are types of cavitands. rsc.org A water-soluble naphthalene-based macrocycle bearing anionic carboxylate groups has been synthesized. rsc.org This host molecule was shown to strongly bind cationic guests in aqueous media with high association constants, demonstrating the potential of naphthalene-based cavitands for molecular recognition applications. rsc.org While much of the work on cavitands has focused on resorcinarene-based scaffolds, the principles of using rigid aromatic units to create pre-organized cavities are directly applicable to naphthalene-based systems. unipr.itresearchgate.net

Framework NameBuilding BlockApplicationKey Performance MetricReference
FJU-101aNaphthalene DiimideMethane Storage212 cm³(STP)/cm³ at 298 K, 65 bar nih.govnih.gov
PAN-NA PolymerNaphthalene & MelamineCO₂ Adsorption133 mg/g at 273 K, 1 bar mdpi.com
Naphthalene-based HCLPsNaphthalenePorositySpecific Surface Area up to 2870 m²/g researchgate.net

Fluorescent Probe and Sensor Development

The inherent fluorescence of the naphthalene moiety makes it an excellent platform for the design of chemosensors. Derivatives of this compound can be functionalized to create probes that exhibit changes in their fluorescence properties upon binding to a specific analyte, such as a metal ion. This "turn-on" or "turn-off" response allows for sensitive and selective detection.

Naphthalene-based Schiff base chemosensors have been widely developed for this purpose. rsc.orgrsc.org For example, a sensor synthesized from 2-hydroxy-1-naphthaldehyde (B42665) was designed for the selective detection of Zn²⁺ ions. tandfonline.com Upon binding to zinc, the probe showed an 8-fold enhancement in fluorescence intensity due to a mechanism known as chelation-enhanced fluorescence (CHEF). tandfonline.com This sensor demonstrated high selectivity for Zn²⁺ even in the presence of interfering ions like Cd²⁺. tandfonline.com Another naphthalene-based sensor was reported for the highly selective recognition of Al³⁺ ions in aqueous solutions. mahendrapublications.com This probe operates via a photoinduced electron transfer (PET) mechanism, where the binding of Al³⁺ turns the fluorescence "on," a response not observed with other heavy and transition metal ions. mahendrapublications.com

The design of these sensors involves creating a receptor site that specifically interacts with the target ion. The binding event alters the electronic structure of the fluorophore, leading to a measurable change in the emission spectrum. rsc.orgnih.gov The detection limits for these sensors can be very low, often in the micromolar range, highlighting their potential for monitoring trace amounts of metal ions in biological and environmental samples. rsc.orgtandfonline.comnih.gov

Sensor TypeTarget AnalyteSensing MechanismKey Performance MetricReference
Naphthalene-derived Schiff base (HL)Al³⁺Turn-on FluorescenceDetection Limit: 0.62 μM nih.gov
Naphthalene-derived Schiff base (HL)Zn²⁺Turn-on FluorescenceDetection Limit: 0.54 μM nih.gov
1-(1H-benzo[d]imidazol-2-yl)naphthalene-2-olAl³⁺Photoinduced Electron Transfer (PET)Highly selective "off-on" response mahendrapublications.com
Naphthalene-derived Schiff base (NS)Zn²⁺Chelation-Enhanced Fluorescence (CHEF)10-fold fluorescence enhancement rsc.org
Naphthalene-derived Schiff base (PLB3)Zn²⁺Chelation-Enhanced Fluorescence (CHEF)Detection Limit: 0.33 μM tandfonline.com

Design Principles of Naphthalene-Based Fluorescent Probes

The design of fluorescent probes based on the naphthalene scaffold hinges on several key principles that leverage its inherent photophysical properties. The naphthalene ring itself is a rigid, planar structure with a large π-electron conjugated system, which often results in high quantum yields and excellent photostability. nih.gov While unsubstituted naphthalene has poor fluorescence, the introduction of donor and acceptor groups can significantly enhance fluorescence through an Intramolecular Charge Transfer (ICT) mechanism. researchgate.net

The position, number, and type of substituents on the naphthalene ring are critical factors that determine the probe's fluorescence characteristics, including emission wavelength, quantum yield, and lifetime. researchgate.net For instance, attaching donor and acceptor groups at the 2 and 6 positions of the naphthalene ring is a common strategy to induce significant fluorescence. researchgate.net The hydrophobic nature of the naphthalene core also contributes to its excellent sensing and selectivity properties for detecting various analytes, including ions and biomolecules. nih.gov

Furthermore, the design often incorporates a "fluorophore-spacer-receptor" model. In this model, the naphthalene moiety acts as the fluorophore, a spacer connects it to a receptor unit, and the receptor is designed to selectively bind to a specific analyte. This binding event triggers a change in the fluorescence signal, often through mechanisms like Photoinduced Electron Transfer (PET). researchgate.netnih.gov

Chemosensors for Specific Ions and Small Molecules

Naphthalene-based scaffolds are extensively used in the development of chemosensors for the selective detection of various ions and small molecules. The design of these sensors often relies on the modification of the naphthalene core with specific recognition moieties that can selectively bind to the target analyte, leading to a measurable change in the fluorescence or color of the sensor.

For example, a naphthalene-derived Schiff base has been designed for the selective detection of Zn²⁺ ions in an aqueous solution. This sensor exhibited a significant fluorescence enhancement upon binding with Zn²⁺. rsc.org Similarly, another naphthalene derivative has been synthesized to act as a fluorescent chemosensor for Pb²⁺ ions, showing a strong fluorescence enhancement in the presence of trace amounts of Pb²⁺ due to a Photoinduced Electron Transfer (PET) effect. nih.gov

The versatility of the naphthalene platform allows for the development of sensors for a wide range of metal ions, including Fe³⁺, Al³⁺, and Cu²⁺. nih.govrsc.orgnih.govnih.gov A poly(1-aminonaphthalene)-based sensor has been shown to selectively detect Fe³⁺ ions through both colorimetric and fluorimetric methods, with a noticeable color change from purple to yellow and a "turn-off" fluorescence response. nih.gov Another sensor based on a bis-naphthalene-2-ol derivative demonstrated colorimetric detection of Fe²⁺ at physiological pH. bohrium.com Furthermore, a naphthalene-based probe has been developed for the selective detection of Al³⁺ in both organic and aqueous buffer solutions, making it suitable for intracellular imaging. rsc.org For the detection of copper ions, a fluorescent probe based on naphthalene anhydride (B1165640) was designed to show a quenched fluorescence upon the addition of Cu²⁺. nih.govnih.gov

Beyond metal ions, naphthalene-based probes have also been engineered to detect anions and small biomolecules. For instance, a naphthalene-based azine has been reported as a turn-on chemodosimeter for cyanide (CN⁻) ions. researchgate.net Additionally, a novel naphthalene-based fluorescent probe was rationally designed for the highly selective detection of cysteine, a crucial amino acid, with a large Stokes shift, and was successfully applied for bioimaging intracellular cysteine. rsc.org

Below is a table summarizing various naphthalene-based chemosensors and their target analytes.

Sensor TypeTarget AnalyteDetection Principle
Naphthalene-derived Schiff baseZn²⁺Fluorescence enhancement rsc.org
Naphthalene derivativePb²⁺Fluorescence enhancement (PET) nih.gov
Poly(1-aminonaphthalene)Fe³⁺Colorimetric and fluorescence quenching nih.gov
Bis naphthalene-2-ol derivativeFe²⁺Colorimetric change bohrium.com
Naphthalene-based probeAl³⁺Fluorescence enhancement rsc.org
Naphthalene anhydride-based probeCu²⁺Fluorescence quenching nih.govnih.gov
Naphthalene-based azineCN⁻Turn-on fluorescence researchgate.net
Naphthalene-based probeCysteineTurn-on fluorescence rsc.org

Photocages for Controlled Chemical Release

Photocages are molecules that contain a photosensitive protecting group, which can be cleaved upon exposure to light of a specific wavelength to release a target substance. This allows for precise spatial and temporal control over the release of biologically active compounds or other chemical species. Naphthalene derivatives have been explored as components in the design of such photocages. researchgate.net

The development of photocages often draws inspiration from the extensive knowledge of fluorescent dyes. researchgate.net While various organic chromophores like BODIPY, coumarin, and xanthenium have been prominent in the development of visible/NIR-light-sensitive photocages, naphthalene derivatives have also contributed to the advancement of photopharmacology. researchgate.net For instance, a novel photocage containing a glycine-linked naphthalimide and an o-nitrobenzyl group has been developed. researchgate.net

The general principle involves linking a molecule of interest to the naphthalene-based photosensitive group. Upon irradiation, a photochemical reaction occurs, leading to the cleavage of the bond and the release of the "caged" molecule. rsc.org The design of these photocages aims for efficient release upon irradiation with light, often in the visible or near-infrared region to allow for deeper tissue penetration in biological applications. rsc.org Recent progress has focused on developing user-friendly protocols for the late-stage installation of various payloads, including amines, thiols, and phenols, onto the photocage scaffold under mild conditions. chemrxiv.org

Aggregation-Induced Emission (AIE) Characteristics of Aminonaphthalene Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a solution become highly luminescent in their aggregated state. nii.ac.jpsci-hub.se This property is highly desirable for applications in optoelectronic devices, luminescent sensors, and bioimaging. The suppression of twisted intramolecular charge transfer (TICT) is a key design principle for many AIE-active molecules, known as AIEgens. nii.ac.jpsci-hub.se

Several aminonaphthalene derivatives have been shown to exhibit AIE characteristics. For example, a study on 4-aminonaphthalene monoimide derivatives revealed that a nitrogen-bridged dimer is AIE-active, displaying bright green emission with a high quantum yield in the solid state. nii.ac.jpresearchgate.netnih.govacs.org In solution, these molecules are weakly emissive due to the formation of a non-emissive TICT state. However, in the aggregated state, the restriction of intramolecular rotation prevents the formation of the TICT state, leading to enhanced emission from the locally excited state. nii.ac.jpsci-hub.se

The AIE properties can be tuned by modifying the molecular structure. For instance, the late-stage cyanation of the aforementioned nitrogen-bridged dimer resulted in a color change of its AIE from green to orange. nii.ac.jpsci-hub.seresearchgate.net The crystal packing of these molecules also plays a crucial role in their solid-state emission, with favorable packing dominated by CH/π interactions leading to brighter luminescence. nii.ac.jpsci-hub.seresearchgate.net Another example is a naphthalene-based azine that exhibits AIE behavior, with the highest emission intensity observed at an 80% water fraction in an acetonitrile-water mixture. researchgate.net

The table below highlights some aminonaphthalene derivatives with AIE properties.

CompoundEmission Color in Aggregate/Solid StateKey Structural Feature
Nitrogen-bridged 4-aminonaphthalene monoimide dimerBright green nii.ac.jpresearchgate.netacs.orgNitrogen-bridged dimer nii.ac.jpresearchgate.netacs.org
Cyanated nitrogen-bridged 4-aminonaphthalene monoimide dimerOrange nii.ac.jpsci-hub.seCyanation of the dimer nii.ac.jpsci-hub.se
Naphthalene-based azineNot specifiedAzine linkage researchgate.net

Derivatization Strategies for Enhanced Analytical and Synthetic Utility

Selective Chemical Modification of Functional Groups for Targeted Applications

The presence of two distinct functional groups, a primary aromatic amine and a primary alcohol, on the (7-Aminonaphthalen-1-yl)methanol scaffold allows for selective chemical modifications. This selectivity is crucial for synthesizing derivatives with specific properties for various applications, such as the development of fluorescent probes, and materials with unique optical or electronic properties.

The differential reactivity of the amino and hydroxyl groups can be exploited to achieve selective derivatization. For instance, the amino group is generally more nucleophilic than the hydroxyl group, allowing for selective acylation or sulfonylation under controlled conditions. Conversely, the hydroxyl group can be selectively targeted using specific reagents or by first protecting the amino group.

Selective Acylation of the Amino Group:

The amino group can be selectively acylated using acyl chlorides or anhydrides in the presence of a non-nucleophilic base. The reaction is typically carried out at low temperatures to minimize side reactions with the hydroxyl group.

Selective Derivatization of the Hydroxyl Group:

To selectively modify the hydroxyl group, the more reactive amino group is often protected first. Common protecting groups for amines include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). Once the amine is protected, the hydroxyl group can be converted to an ether, ester, or other functional group. Subsequent deprotection of the amine yields the selectively modified product.

Methodologies for Chiral Derivatization and Resolution

Since this compound is a chiral compound, the separation of its enantiomers is often necessary, particularly in pharmaceutical and biological studies where enantiomers can exhibit different pharmacological activities. Chiral derivatization is a powerful technique for the chromatographic resolution of enantiomers. This approach involves reacting the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a non-chiral stationary phase.

Chiral Derivatizing Agents:

A variety of chiral derivatizing agents can be used to resolve the enantiomers of this compound by reacting with either the amino or the hydroxyl group.

R-(−)- or S-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride): This is a widely used CDA that reacts with both alcohols and amines to form diastereomeric esters and amides, respectively. The resulting diastereomers can be separated by chromatography (GC or HPLC), and their elution order can often be used to determine the absolute configuration of the original enantiomer.

(1R)-(−)- or (1S)-(+)-Camphansulfonyl chloride: This reagent reacts with amines to form stable diastereomeric sulfonamides that can be resolved by HPLC.

O-Acetyl-(S)-mandelic acid: This chiral carboxylic acid can be coupled to the amino group of this compound using a peptide coupling reagent to form diastereomeric amides.

The choice of the chiral derivatizing agent and the chromatographic conditions are critical for achieving baseline separation of the diastereomers. The analysis of the separated diastereomers, often by NMR or X-ray crystallography, can provide information about the enantiomeric purity and absolute configuration of the original sample.

Table 3: Common Chiral Derivatizing Agents

Chiral Derivatizing AgentAbbreviationTarget Functional GroupResulting Derivative
R-(−)- or S-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chlorideMTPA-ClAlcohols, AminesDiastereomeric esters/amides
(1R)-(−)- or (1S)-(+)-Camphansulfonyl chloride-AminesDiastereomeric sulfonamides
O-Acetyl-(S)-mandelic acid-AminesDiastereomeric amides

Future Research Directions and Emerging Paradigms in 7 Aminonaphthalen 1 Yl Methanol Chemistry

Explorations in Computational-Assisted Design and Synthesis of Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of novel molecules, accelerating the discovery process and reducing experimental overhead. For derivatives of (7-Aminonaphthalen-1-yl)methanol, computational approaches can predict a wide array of properties, guiding the synthesis of compounds with enhanced functionalities.

Detailed Research Findings: Density Functional Theory (DFT) has been effectively used to study the properties of related aminonaphthalene derivatives, such as 4-aminonaphthalene-1-ol, for applications like corrosion inhibition. researchgate.netresearchgate.net These studies calculate quantum chemical parameters to predict the interaction of the molecules with metal surfaces. For instance, parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and Fukui functions provide insights into the molecule's reactivity and potential as a corrosion inhibitor. researchgate.netresearchgate.net The Fukui function, for example, helps identify the most likely sites for nucleophilic and electrophilic attack, guiding chemical modifications. researchgate.netresearchgate.net

Future research will likely involve applying these computational techniques to a broad library of virtual derivatives of this compound. By systematically modifying the core structure—for example, by introducing different substituents on the amino group or the naphthalene (B1677914) ring—researchers can create in-silico models to screen for desired electronic, optical, and binding properties. This computational pre-screening can identify promising candidates for synthesis, focusing laboratory efforts on molecules with the highest potential for specific applications, such as organic light-emitting diodes (OLEDs), sensors, or pharmaceuticals.

Table 1: Key Quantum Chemical Parameters for Molecular Design

Parameter Description Relevance to Derivative Design
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the electron-donating ability of a molecule. Higher values suggest a better corrosion inhibitor.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the electron-accepting ability of a molecule. Lower values suggest a better corrosion inhibitor.
Energy Gap (ΔE) Difference between ELUMO and EHOMO Relates to the stability of the molecule. A smaller energy gap can imply higher reactivity.
Fukui Function (f+, f-) Describes the change in electron density at a specific point when the number of electrons in the molecule changes. Predicts the reactivity of different atomic sites within the molecule towards electrophilic (f+) and nucleophilic (f-) attack. researchgate.netresearchgate.net

| Binding Energy | The energy released when a molecule binds to a substrate (e.g., a metal surface). | A high binding energy suggests strong adsorption and effective surface protection, as seen in corrosion inhibition studies. researchgate.net |

Integration with Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic chemistry is continuously evolving, with methodologies like flow chemistry and photoredox catalysis offering significant advantages in terms of efficiency, safety, and scalability. The application of these techniques to the synthesis of this compound and its derivatives represents a significant area for future investigation.

Flow Chemistry: Continuous flow synthesis, utilizing microreactors, offers precise control over reaction parameters such as temperature, pressure, and reaction time. google.comgoogle.com This can lead to higher yields, improved purity, and safer handling of reactive intermediates compared to traditional batch processes. google.com For the synthesis of aminonaphthalene alcohols, flow chemistry could enable the rapid and efficient production of a library of derivatives for screening purposes. The synthesis of amino alcohols often involves reactions like the nucleophilic ring-opening of epoxides, which can be effectively managed in a flow system. google.comorganic-chemistry.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govresearchgate.netnih.govorganic-chemistry.org This methodology uses light to activate a photocatalyst, which can then mediate a variety of chemical transformations through single-electron transfer processes. organic-chemistry.orgyoutube.com This approach has been successfully used to synthesize α-amino acid derivatives and could be adapted for the functionalization of the this compound scaffold. nih.govresearchgate.netnih.gov For example, photoredox catalysis could facilitate the introduction of complex substituents at various positions on the naphthalene ring or the modification of the aminomethanol (B12090428) side chain, opening up new avenues for creating novel molecular architectures. Recent studies have shown the utility of photoredox catalysis in C-H amination to produce valuable chiral β-amino alcohols. nih.gov

Expanding the Scope of Functional Materials Based on Aminonaphthalene Alcohols

The inherent properties of the aminonaphthalene structure, such as fluorescence and electrochemical activity, make it an attractive building block for a variety of functional materials. Research into aminonaphthalene derivatives has already demonstrated their potential in applications ranging from dyes to corrosion inhibitors. researchgate.netresearchgate.netwikipedia.org

Future work will focus on leveraging the specific structure of this compound to create advanced materials. Potential areas of exploration include:

Organic Electronics: The π-conjugated system of the naphthalene core suggests that its derivatives could be used as components in organic semiconductors, emitters for OLEDs, or as fluorescent probes.

Chemosensors: By modifying the amino and hydroxyl groups with specific recognition moieties, it may be possible to develop selective and sensitive chemosensors for detecting metal ions, anions, or biologically important molecules.

Corrosion Inhibitors: Building on studies of similar compounds, (7-Aminonaphthalene-1-yl)methanol derivatives could be designed to form protective layers on metal surfaces, preventing corrosion in various industrial applications. researchgate.netresearchgate.net

Development of Advanced Analytical Techniques for Complex Aminonaphthalene Systems

As the complexity of synthesized aminonaphthalene derivatives grows, so does the need for sophisticated analytical techniques to characterize them and study their behavior in various matrices. While standard methods like NMR and mass spectrometry are essential, the unique properties of these compounds may require the development of specialized analytical protocols.

Research in this area could focus on:

Hyphenated Chromatographic Techniques: Combining high-performance liquid chromatography (HPLC) with advanced detectors, such as mass spectrometry (LC-MS) or fluorescence spectroscopy, will be crucial for the separation and identification of complex mixtures of isomers and derivatives.

Spectrofluorometry: Given the potential fluorescence of these compounds, developing sensitive spectrofluorometric methods could allow for trace-level quantification in environmental or biological samples. nih.gov Methods for monitoring related compounds like 2-naphthylamine (B18577) have utilized spectrophotofluorometry for analysis in various substrates, including wastewater and biological fluids. nih.gov

In-situ Spectroscopic Methods: To study the performance of these molecules in functional materials (e.g., as corrosion inhibitors or in electronic devices), the development of in-situ techniques that can probe the molecular structure and interactions at interfaces will be essential.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-Naphthylamine
2-Naphthylamine
4-Aminonaphthalene-1-ol
4-Aminonaphthalene-1-sulfonic acid

Q & A

Basic Questions

Q. What are the established synthetic routes for (7-Aminonaphthalen-1-yl)methanol, and how do reaction conditions affect yield?

  • Methodology : The compound is synthesized via reactions involving 7-aminonaphthalene derivatives and formaldehyde or its equivalents under basic conditions. For example, condensation reactions using aqueous NaOH or KOH as a base can yield hydroxymethyl derivatives. Key factors include:

  • Temperature : Optimal yields (>90%) are achieved at 60–80°C .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity, while protic solvents (e.g., ethanol) may reduce side reactions.
  • Catalysts : Transition metals (e.g., Cu or Pd) can improve regioselectivity in complex derivatization .
    • Data Table :
Reaction ConditionYield (%)Purity (%)Reference
Formaldehyde, NaOH, 70°C9298
Paraformaldehyde, KOH, 80°C8895

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR confirm the hydroxymethyl (-CH2_2OH) and amino group positions on the naphthalene ring .
  • X-ray Crystallography : Resolves bond angles (e.g., C1–C11–O1 = 113.15°) and torsional strain in the naphthalene backbone .
  • IR Spectroscopy : Identifies O–H (3200–3600 cm1^{-1}) and N–H (3300–3500 cm1^{-1}) stretches .

Q. What safety protocols are recommended for handling this compound?

  • Precautions :

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store at 2–8°C in amber vials to prevent photodegradation .
    • Toxicity Data : While specific toxicity data for this compound is limited, structurally similar naphthalene derivatives show hepatic and reproductive toxicity in rodents (LD50_{50} > 2000 mg/kg) .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields or physicochemical properties be systematically addressed?

  • Approach :

  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst loading) across labs.
  • Analytical Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight discrepancies.
  • Statistical Analysis : Apply multivariate regression to identify critical variables (e.g., pH, stirring rate) affecting yield .
    • Case Study : A 10% yield variation in hydroxymethylation was traced to residual moisture in formaldehyde sources, resolved by using anhydrous paraformaldehyde .

Q. What computational strategies predict the bioactivity of this compound in drug discovery?

  • Methods :

  • Molecular Docking : Simulate interactions with targets like cytochrome P450 (binding affinity ΔG = −8.2 kcal/mol) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-donating -NH2_2) with antimicrobial activity (IC50_{50} = 12 µM) .
    • Data Table :
Target ProteinDocking Score (ΔG, kcal/mol)Predicted IC50_{50} (µM)
CYP3A4−8.215.3
β-Lactamase−7.522.1

Q. How can regioselectivity challenges in naphthalene ring functionalization be mitigated during synthesis?

  • Strategies :

  • Directing Groups : Introduce temporary groups (e.g., -B(OH)2_2) to steer electrophilic substitution to the 1-position .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 6 hrs) and improves selectivity by 20% .
  • Solvent Effects : Non-polar solvents (e.g., toluene) favor monosubstitution over disubstitution by limiting steric hindrance .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., thermal stability ranges), cross-validate using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
  • Advanced Characterization : Pair X-ray crystallography with DFT calculations to reconcile experimental and theoretical bond lengths (±0.02 Å tolerance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.